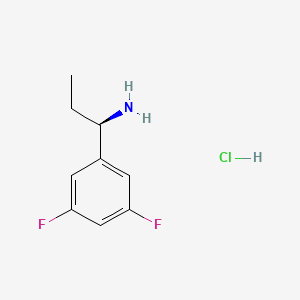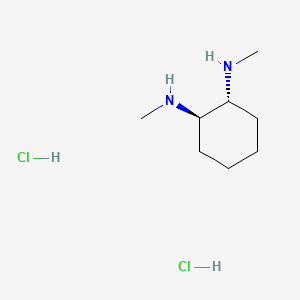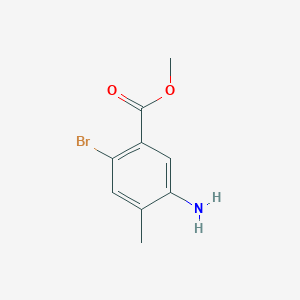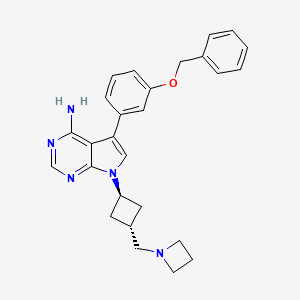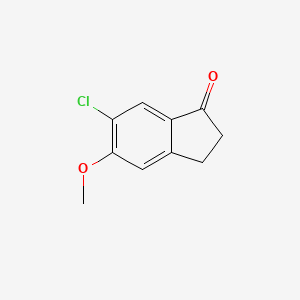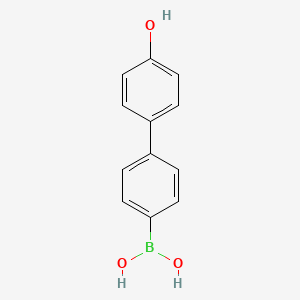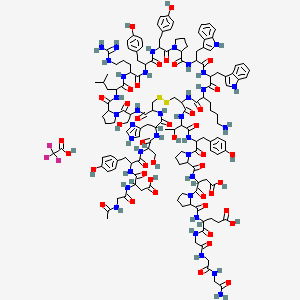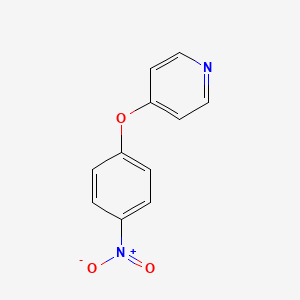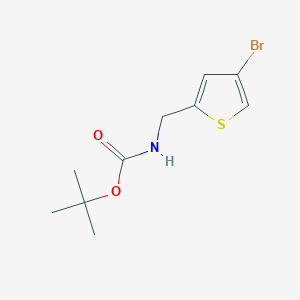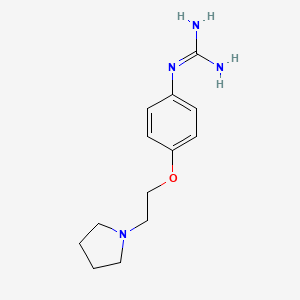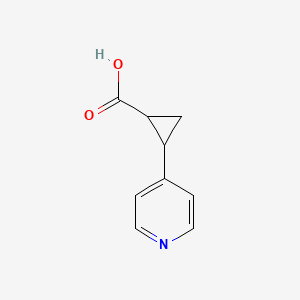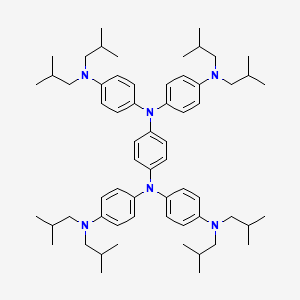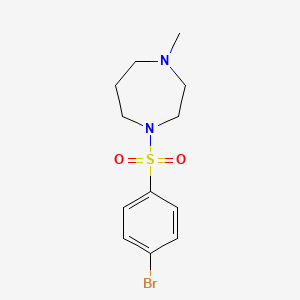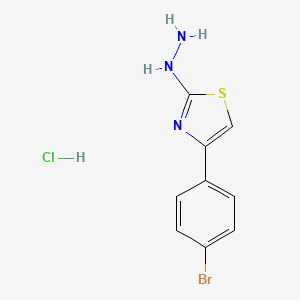![molecular formula C8H12O4 B3029086 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 521323-11-5](/img/structure/B3029086.png)
5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Descripción general
Descripción
5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H12O4 . It is also known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is prepared from cyclopentadiene and dichloroacetyl chloride through a process of cycloaddition and Baeyer-Villiger oxidation. This is followed by the resolution of the racemic mixture by optically active phenethylamine (PEA) and a Prins reaction with polyformaldehyde. After hydrolysis without separation, (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopentafuran-2-one is obtained. Finally, (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is prepared from the previous compound via reduction with zinc dust .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC[C@H]1C@HC[C@@H]2OC(=O)C[C@H]12 . This indicates the presence of hydroxy and hydroxymethyl functional groups, as well as a cyclopenta[b]furan-2-one ring structure. Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions, including cycloaddition, Baeyer-Villiger oxidation, Prins reaction, and reduction with zinc dust . These reactions contribute to the formation of the cyclopenta[b]furan-2-one ring structure and the introduction of the hydroxy and hydroxymethyl functional groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 117-119 °C . The optical rotation is -44° when measured in methanol at a concentration of 1.4 .Aplicaciones Científicas De Investigación
1. Biomass Conversion
5-Hydroxymethylfurfural (HMF), a derivative of 5-Hydroxy-4-(Hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, plays a crucial role in the conversion of biomass. It acts as an intermediate in producing a variety of value-added chemicals through catalytic reduction processes. Such transformations include the production of furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives essential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).
2. Polymer Synthesis
The compound is significant in the enzymatic synthesis of biobased polyesters, serving as a biobased rigid diol. It provides a sustainable alternative to traditional aromatic monomers used in polyester synthesis, contributing to the development of novel biobased furan polyesters (Jiang et al., 2014).
3. Chemical Production
Various catalytic processes convert HMF into high-value chemicals. These include aerobic oxidation, reductive amination, and synthesis of aromatics. The compound's unique structure enables the production of chemicals like furandicarboxylic acid and dimethyl furan, among others, which are valuable in different industrial applications (Xia et al., 2018).
4. Biocatalysis
In biocatalysis, the compound is used for synthesizing various chemicals using enzymes. For example, alcohol dehydrogenases have been utilized for the biocatalytic synthesis of BHMF from HMF, indicating the potential for environmentally friendly and cost-effective production methods (Xia, Zong, & Li, 2020).
5. Furan Derivative Synthesis
The compound's furan ring and functional groups facilitate the synthesis of various furan derivatives, including dimethylfuran and dihydromethyltetrahydrofuran, which have applications ranging from fuels to specialty chemicals (Kong et al., 2018).
Propiedades
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWRCSPHQSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396029 | |
| Record name | 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
CAS RN |
521323-11-5 | |
| Record name | 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


